4-(1-isopropyl-1H-pyrazol-4-yl)aniline

Catalog No.
S15941109
CAS No.
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-isopropyl-1H-pyrazol-4-yl)aniline

Product Name

4-(1-isopropyl-1H-pyrazol-4-yl)aniline

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)aniline

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,13H2,1-2H3

InChI Key

APMLRSSAOWKNSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=C(C=C2)N

4-(1-isopropyl-1H-pyrazol-4-yl)aniline is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an aniline moiety. The molecular formula of this compound is C12_{12}H16_{16}N4_{4}, and it has a molecular weight of approximately 220.29 g/mol. The presence of the isopropyl group on the pyrazole ring contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline typically involves several key reactions:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable carbonyl compound, such as a 1,3-diketone.
  • Alkylation: The pyrazole ring can be alkylated using isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropyl group.
  • Coupling with Aniline: The final step involves a nucleophilic aromatic substitution reaction where the substituted pyrazole reacts with aniline, often facilitated by palladium catalysts under hydrogenation conditions.

These reactions can lead to various derivatives depending on the specific reagents and conditions employed.

Research indicates that 4-(1-isopropyl-1H-pyrazol-4-yl)aniline exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways relevant to disease processes. The compound's ability to modulate these pathways positions it as a candidate for further pharmacological exploration.

Synthetic Routes

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline can be summarized in the following steps:

  • Pyrazole Ring Formation: Reacting hydrazine with a 1,3-diketone under reflux conditions.
  • Isopropyl Group Introduction: Alkylating the pyrazole derivative using isopropyl bromide.
  • Aniline Coupling: Performing a nucleophilic aromatic substitution with aniline in the presence of catalysts like palladium on carbon.

Industrial Production

For industrial applications, optimization of reaction conditions (temperature, pressure, catalysts) is crucial for achieving high yields and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

4-(1-isopropyl-1H-pyrazol-4-yl)aniline serves multiple purposes across various fields:

  • Medicinal Chemistry: As a potential pharmaceutical intermediate with promising biological activities.
  • Organic Synthesis: Acts as a building block for more complex molecules in chemical research.
  • Material Science: Used in developing advanced materials and as precursors for dyes and pigments.

Interaction studies have shown that 4-(1-isopropyl-1H-pyrazol-4-yl)aniline may bind to specific targets within biological systems, such as kinases involved in cancer pathways. Its mechanism often involves inhibiting enzyme activity, leading to reduced cell proliferation. Molecular docking studies are employed to elucidate its binding affinities and specificity towards various biological targets .

Several compounds share structural similarities with 4-(1-isopropyl-1H-pyrazol-4-yl)aniline:

Compound NameStructural FeatureUnique Aspect
4-(1H-pyrazol-4-yl)anilineNo alkyl substituentLacks steric hindrance affecting reactivity
4-(5-methyl-1H-tetrazol-1-yl)anilineTetrazole instead of pyrazoleDifferent heterocyclic structure influencing properties
4-(1-Ethyl-1H-pyrazol-4-yl)anilineEthyl group at the 1-positionVariants in lipophilicity affecting bioactivity
3-(1-Isopropyl-1H-pyrazol-4-yl)anilineIsopropyl group at the 3-positionEnhanced steric hindrance influencing reactivity

Uniqueness

The uniqueness of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline lies in its isopropyl substitution on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may confer specific properties advantageous for certain applications in medicinal chemistry and materials science.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.126597491 g/mol

Monoisotopic Mass

201.126597491 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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